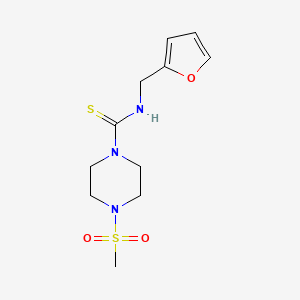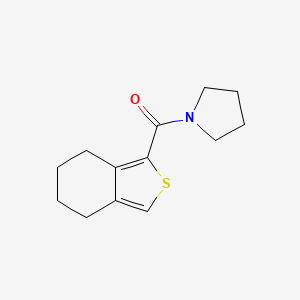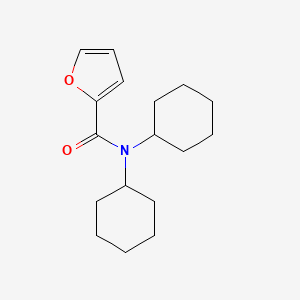![molecular formula C20H22N2O5 B5818090 ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE](/img/structure/B5818090.png)
ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE is a complex organic compound that features a combination of furan, piperidine, and benzoate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the furan and piperidine intermediates. One common method for synthesizing furans involves the cyclodehydration of dicarbonyl compounds through the Paal–Knorr synthesis . Piperidine derivatives can be synthesized through various methods, including hydrogenation, cyclization, and multicomponent reactions .
Industrial Production Methods: Industrial production of this compound may involve the use of metal-free one-flask approaches to synthesize multi-substituted furans . These methods are advantageous due to their efficiency, mild reaction conditions, and broad scope of substrates. Additionally, the Suzuki–Miyaura coupling reaction is often employed for the formation of carbon–carbon bonds in the synthesis of complex organic molecules .
Analyse Des Réactions Chimiques
Types of Reactions: ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The furan ring is particularly susceptible to electrophilic substitution reactions, while the piperidine moiety can participate in nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and organoboron reagents, is also frequently employed .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the piperidine moiety can yield piperidines with varying degrees of saturation .
Applications De Recherche Scientifique
ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties . In industry, it is utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE include other furan and piperidine derivatives, such as 2-amino-4-(1-piperidine) pyridine and pyrrolidine derivatives .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of furan, piperidine, and benzoate moieties. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
ethyl 2-[[1-(furan-2-carbonyl)piperidine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-2-26-20(25)15-6-3-4-7-16(15)21-18(23)14-9-11-22(12-10-14)19(24)17-8-5-13-27-17/h3-8,13-14H,2,9-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBWVYCHCKYZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5818019.png)
![methyl 4-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B5818021.png)





![N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5818074.png)
![2-[(Dimethylsulfamoyl)amino]benzamide](/img/structure/B5818078.png)

![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-4-methyl-1,2,5-oxadiazole](/img/structure/B5818099.png)

![4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5818119.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]butan-1-one](/img/structure/B5818122.png)
